molecular formula C28H26N4O3 B11001056 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(1H-indol-3-yl)-2-phenylethyl]propanamide

3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(1H-indol-3-yl)-2-phenylethyl]propanamide

Cat. No.: B11001056
M. Wt: 466.5 g/mol
InChI Key: NADMPAFNMBXORS-UHFFFAOYSA-N
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Description

3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanoic acid , belongs to the class of benzodiazepines. Its chemical formula is C₁₂H₁₂N₂O₄ , with a molecular weight of approximately 248.23 g/mol . Benzodiazepines are a group of psychoactive compounds commonly used as anxiolytics, sedatives, and muscle relaxants.

Preparation Methods

Synthetic Routes:: The synthetic route for this compound involves the condensation of an indole derivative with a benzodiazepine precursor. Specific reaction conditions and reagents would depend on the chosen synthetic pathway.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation states.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Substitution reactions may occur at different positions on the benzodiazepine ring.

Common Reagents and Conditions::

    Oxidation: Common oxidants include peroxides, metal oxides, or molecular oxygen.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.

    Substitution: Various nucleophiles (e.g., amines, alkoxides) can participate in substitution reactions.

Major Products:: The major products formed during these reactions would depend on the specific reaction conditions and the substituents present on the benzodiazepine ring.

Scientific Research Applications

This compound has diverse applications:

    Medicine: It may exhibit anxiolytic, sedative, or anticonvulsant properties.

    Chemistry: Researchers study its reactivity and use it as a building block for more complex molecules.

    Biology: It could serve as a tool to investigate GABAergic neurotransmission.

    Industry: Its derivatives may find applications in drug development.

Mechanism of Action

The compound likely interacts with GABA receptors, enhancing inhibitory neurotransmission. It modulates chloride ion channels, leading to sedative effects.

Comparison with Similar Compounds

While I don’t have specific information on similar compounds, this benzodiazepine’s unique structure warrants further exploration.

Properties

Molecular Formula

C28H26N4O3

Molecular Weight

466.5 g/mol

IUPAC Name

3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(1H-indol-3-yl)-2-phenylethyl]propanamide

InChI

InChI=1S/C28H26N4O3/c33-26(15-14-25-28(35)31-24-13-7-5-11-20(24)27(34)32-25)30-16-21(18-8-2-1-3-9-18)22-17-29-23-12-6-4-10-19(22)23/h1-13,17,21,25,29H,14-16H2,(H,30,33)(H,31,35)(H,32,34)

InChI Key

NADMPAFNMBXORS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)CCC2C(=O)NC3=CC=CC=C3C(=O)N2)C4=CNC5=CC=CC=C54

Origin of Product

United States

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